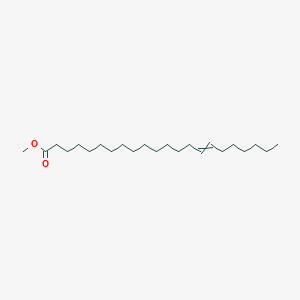
10-(3-(N-Cyclopentyl-N-methyl)aminopropyl)-2-chlorophenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(3-(N-Cyclopentyl-N-methyl)aminopropyl)-2-chlorophenothiazine is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents. This specific compound is characterized by the presence of a cyclopentyl and methyl group attached to an aminopropyl chain, which is further connected to a chlorophenothiazine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(N-Cyclopentyl-N-methyl)aminopropyl)-2-chlorophenothiazine typically involves multiple steps:
Formation of the Aminopropyl Chain: The initial step involves the synthesis of the aminopropyl chain. This can be achieved by reacting cyclopentylamine with methyl iodide in the presence of a base to form N-cyclopentyl-N-methylamine.
Attachment to Phenothiazine Core: The next step involves the attachment of the aminopropyl chain to the phenothiazine core. This is typically done through a nucleophilic substitution reaction where the aminopropyl chain reacts with 2-chlorophenothiazine under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
10-(3-(N-Cyclopentyl-N-methyl)aminopropyl)-2-chlorophenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenothiazine core can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Derivatives with different nucleophiles attached to the phenothiazine core.
Applications De Recherche Scientifique
10-(3-(N-Cyclopentyl-N-methyl)aminopropyl)-2-chlorophenothiazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic agent.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 10-(3-(N-Cyclopentyl-N-methyl)aminopropyl)-2-chlorophenothiazine involves its interaction with specific molecular targets in the body. The compound is known to interact with dopamine receptors in the brain, leading to its antipsychotic effects. It also affects other neurotransmitter systems, including serotonin and norepinephrine pathways, contributing to its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: A phenothiazine compound used as an antipsychotic agent.
Fluphenazine: Known for its potent antipsychotic effects.
Uniqueness
10-(3-(N-Cyclopentyl-N-methyl)aminopropyl)-2-chlorophenothiazine is unique due to the presence of the cyclopentyl and methyl groups, which may influence its pharmacokinetic and pharmacodynamic properties. These structural differences can lead to variations in its efficacy, side effect profile, and overall therapeutic potential compared to other phenothiazine derivatives.
Propriétés
Numéro CAS |
63833-99-8 |
|---|---|
Formule moléculaire |
C21H26Cl2N2S |
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
N-[3-(2-chlorophenothiazin-10-yl)propyl]-N-methylcyclopentanamine;hydrochloride |
InChI |
InChI=1S/C21H25ClN2S.ClH/c1-23(17-7-2-3-8-17)13-6-14-24-18-9-4-5-10-20(18)25-21-12-11-16(22)15-19(21)24;/h4-5,9-12,15,17H,2-3,6-8,13-14H2,1H3;1H |
Clé InChI |
DJBMHTVVSKCEOL-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C4CCCC4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


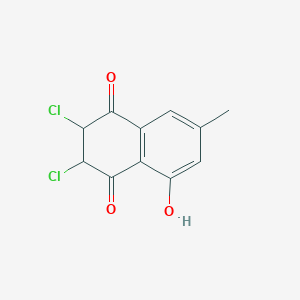
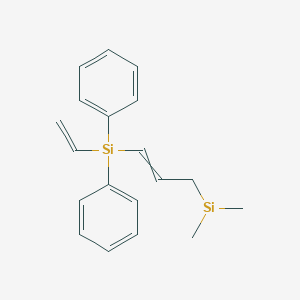
![Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate](/img/structure/B14508556.png)
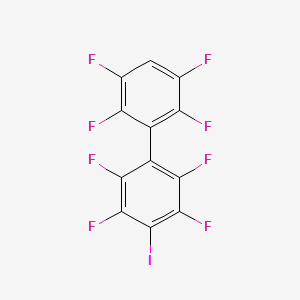
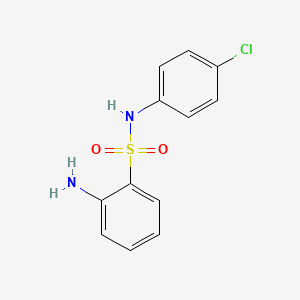
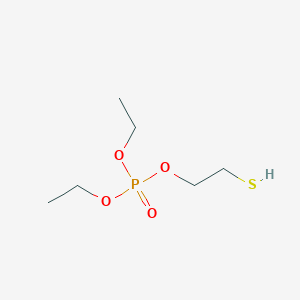
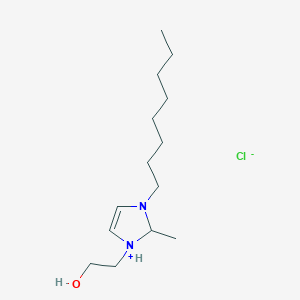

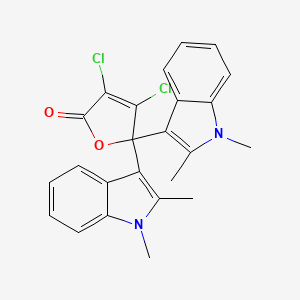
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate](/img/structure/B14508611.png)
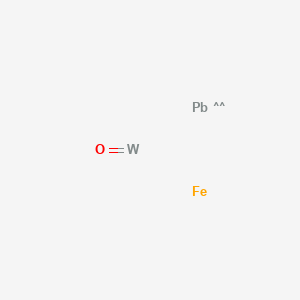
![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)
![1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene](/img/structure/B14508627.png)
